molecular formula C7H11N3O B13190598 1-(Propan-2-yl)-1H-imidazole-4-carboxamide

1-(Propan-2-yl)-1H-imidazole-4-carboxamide

Cat. No.: B13190598
M. Wt: 153.18 g/mol
InChI Key: FQRGRHVBCDUFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Propan-2-yl)-1H-imidazole-4-carboxamide is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a carboxamide group at the 4-position and a propan-2-yl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)-1H-imidazole-4-carboxamide can be synthesized through several methods. One common approach involves the cyclization of 1,2-diketones with ammonium acetate under microwave-assisted conditions . Another method includes the use of NHC-copper-catalyzed isocyanide insertion into alcohols, followed by base-promoted cycloaddition with benzyl isocyanide derivatives . These methods provide high yields and are efficient in terms of reaction time and conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-(Propan-2-yl)-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(Propan-2-yl)-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the propan-2-yl group at the 1-position enhances its lipophilicity and potential interactions with hydrophobic pockets in target proteins.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies are needed to fully explore its applications and mechanisms of action.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-propan-2-ylimidazole-4-carboxamide

InChI

InChI=1S/C7H11N3O/c1-5(2)10-3-6(7(8)11)9-4-10/h3-5H,1-2H3,(H2,8,11)

InChI Key

FQRGRHVBCDUFIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(N=C1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.